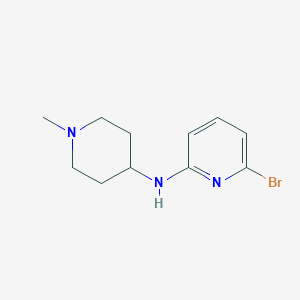

6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine

Description

6-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a brominated pyridine derivative featuring a 1-methylpiperidin-4-ylamine substituent at the pyridine’s 2-position. The compound’s piperidine moiety may contribute to improved bioavailability compared to simpler amines, as piperidine rings are known to enhance membrane permeability in drug-like molecules .

Propriétés

IUPAC Name |

6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-15-7-5-9(6-8-15)13-11-4-2-3-10(12)14-11/h2-4,9H,5-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXSELQYMJGFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

Key parameters include:

-

Catalyst system : Palladium(II) acetate with RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) as the ligand, enhancing catalytic activity and selectivity.

-

Base : Potassium hexamethyldisilazide (KHMDS), which facilitates deprotonation of the amine nucleophile.

-

Temperature : Reactions typically proceed at 80–100°C in toluene or dioxane.

-

Protecting group strategy : Use of 2-(trimethylsilyl)ethoxymethyl (SEM) to prevent undesired side reactions at reactive sites.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity | >95% (HPLC) |

| Scale | Multi-gram (up to 9 g) |

This method benefits from high regioselectivity for the pyridine’s 2-position due to electronic and steric directing effects. Substitution at the 6-position remains unaffected, preserving the bromine atom.

Copper-Catalyzed Ullmann Coupling

Copper-mediated couplings offer a cost-effective alternative to palladium-based systems. A patented process demonstrates the amination of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide using copper(I) oxide. While originally designed for a related compound, this methodology is adaptable to synthesize this compound.

Key Reaction Parameters

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Reaction Time | 12–24 hours |

| Purification | Crystallization (EtOH) |

This method avoids cryogenic conditions and expensive ligands, making it scalable for industrial applications. However, lower yields compared to Buchwald-Hartwig necessitate optimization for specific substrates.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

| Method | Catalyst System | Base | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/RuPhos | KHMDS | 80–100°C | 75–85% | High |

| Ullmann Coupling | Cu₂O | NH₃ | <80°C | 60–70% | Moderate |

Key Takeaways :

-

Buchwald-Hartwig excels in yield and purity but requires specialized ligands and inert conditions.

-

Ullmann Coupling is economically favorable but less efficient for sterically hindered amines.

Mechanistic Insights

Buchwald-Hartwig Pathway

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides or carbonyl-containing compounds.

Reduction: Formation of piperidine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimalarial Activity

- Research indicates that compounds structurally similar to 6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine have been explored for their potential as inhibitors of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1). A study demonstrated that modifications to the piperidine and pyridine rings could enhance binding affinity and antiparasitic potency, making them promising candidates for antimalarial drug development .

Compound IC50 (nM) EC50 (nM) Compound 1 <10 12 Compound 2 <10 80 Compound 6 <10 180 -

Neuropharmacology

- The compound may interact with neurotransmitter systems, especially given its structural similarity to known neuroactive agents. Preliminary studies suggest that it could modulate neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases.

-

Inflammation and Vascular Adhesion

- Analogous compounds have shown promise in inhibiting vascular adhesion protein-1 (VAP-1), which plays a role in inflammatory processes and vascular diseases, including diabetes-related complications. This suggests that this compound could be investigated further for its anti-inflammatory properties.

Case Study: Antiparasitic Potency

A series of compounds were evaluated for their activity against P. falciparum. The study utilized a murine model to assess the efficacy of selected compounds derived from structural modifications around the pyridine and piperidine components. The results indicated varying degrees of potency, with some derivatives achieving significant reductions in parasitemia.

| Compound ID | In Vivo Reduction in Parasitemia (%) | Plasma Concentration (ng/mL) |

|---|---|---|

| Compound A | 51 | 1610 |

| Compound B | 18 | 621 |

These findings highlight the potential of structural variations in enhancing therapeutic efficacy against malaria.

Case Study: Neuroprotective Effects

Research on similar piperidine derivatives has indicated neuroprotective properties against oxidative stress in neuronal cells. This suggests that further studies on this compound could reveal similar protective mechanisms, offering insights into its use in treating neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The compound may act as an agonist, antagonist, or inhibitor, modulating the activity of these targets and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.

Comparaison Avec Des Composés Similaires

5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine

- Structure : Bromine at the 5-position instead of 4.

6-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridin-2-amine (CAS 1263374-09-9)

- Structure : Replaces the 1-methylpiperidine group with a tetrahydropyran-methyl substituent.

- Key Differences : The tetrahydropyran ring introduces an oxygen atom, increasing hydrophilicity. This may reduce blood-brain barrier penetration compared to the piperidine analog .

Piperidine-Containing Heterocycles

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with a piperidine substituent.

- Crystallographic Data: Forms a monoclinic crystal system (space group P2₁/c) with intermolecular N–H···N hydrogen bonds, contrasting with the triclinic system observed in brominated pyridine analogs .

6-Bromo-N-piperidin-3-ylpyridin-2-amine hydrochloride (CAS 1185319-74-7)

- Structure : Piperidin-3-ylamine substituent with a hydrochloride salt.

- Key Differences :

Quinazoline and Pyrimidine Derivatives

6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine (CAS 2682115-60-0)

- Structure : Quinazoline core with a pyrazole-piperidine substituent.

- Molecular Weight: 387.28 g/mol vs. 292.61 g/mol for the target compound, impacting pharmacokinetic properties like diffusion rates .

Structural and Functional Data Table

Activité Biologique

6-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity has been explored in various studies, revealing insights into its mechanisms and efficacy against different biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 6-position of the pyridine ring and a piperidine moiety, which is known to enhance biological activity through various interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed across several areas, including:

- Antiviral Activity : Some derivatives of pyridine compounds have shown antiviral properties against viruses like HIV, suggesting potential applications in antiviral therapies .

- Cytoprotective Effects : Research indicates that certain derivatives exhibit cytoprotective effects, particularly in conditions of oxidative stress. This was measured through cell viability assays, where compounds demonstrated improved survival rates for cell lines under stress conditions .

- Antimicrobial Activity : The compound's derivatives have been tested for antimicrobial properties, showing effectiveness against various bacterial strains .

Case Studies

- Cytoprotective Activity :

- Antiviral Potential :

- Antimicrobial Efficacy :

Table 1: Cytoprotective Activity Assay Results

| Compound | Cell Line | Viability (%) | Control Viability (%) |

|---|---|---|---|

| This compound | MCF-7 | 85% | 100% |

| Compound A | MCF-7 | 70% | 100% |

| Compound B | MCF-7 | 90% | 100% |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Compound C | Staphylococcus aureus | 20 |

| Compound D | Pseudomonas aeruginosa | 12 |

Q & A

Basic Research Questions

Q. How can the molecular structure of 6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine be confirmed experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. This technique provides precise bond lengths, angles, and dihedral angles, resolving ambiguities in connectivity or stereochemistry. For example, in related bromopyridine derivatives, SCXRD confirmed intramolecular hydrogen bonding and non-covalent interactions critical for stability . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should complement SCXRD to validate purity and molecular weight.

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer: A common approach involves Buchwald-Hartwig amination or Ullmann coupling between 6-bromopyridin-2-amine and 1-methylpiperidin-4-yl halides. For analogous pyridine-piperidine systems, palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) in anhydrous tetrahydrofuran (THF) or toluene under inert atmospheres achieved yields >70% . Key steps include rigorous exclusion of moisture and monitoring reaction progress via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS).

Q. How can researchers purify this compound effectively?

- Methodological Answer: Column chromatography using silica gel (e.g., hexane/ethyl acetate gradients) is standard for isolating crude products. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity, as demonstrated in pyrimidine-amine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and thermodynamic stability of intermediates. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) identify energy barriers, guiding solvent selection and catalyst design. For example, ICReDD’s approach integrates computed activation energies with experimental validation to reduce trial-and-error iterations .

Q. What strategies resolve contradictions in reaction yield data for bromopyridine-amine derivatives?

- Methodological Answer: Systematic Design of Experiments (DoE) isolates critical variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) models interactions between factors, as applied in pyrimidine synthesis optimization . Contradictions often arise from unaccounted variables (e.g., trace moisture); Karl Fischer titration or inert atmosphere refinement may address these.

Q. How can the biological activity of this compound be evaluated in drug discovery?

- Methodological Answer: Target-specific assays (e.g., enzyme inhibition, receptor binding) require structural analogs for structure-activity relationship (SAR) studies. For pyridine-based amines, microbial susceptibility testing (MIC assays) and cytotoxicity profiling (MTT assays) are standard. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical techniques characterize byproducts in the synthesis of bromopyridine-piperidine compounds?

- Methodological Answer: LC-MS/MS with electrospray ionization (ESI) identifies low-abundance impurities. Gas chromatography (GC-MS) detects volatile byproducts. For halogenated side products, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual metals (e.g., Pd). Multivariate analysis (e.g., PCA) of spectroscopic data (FTIR, Raman) correlates impurity profiles with reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.